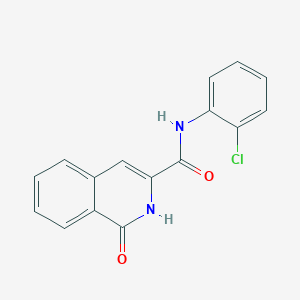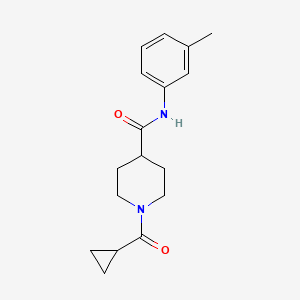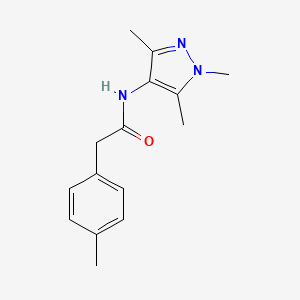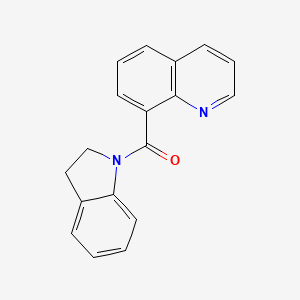
N-(2-methylpropyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
N-(2-methylpropyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide inhibits this compoundβ by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. This leads to downstream effects, including the upregulation of various signaling pathways, such as the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
The inhibition of this compoundβ by this compound has been shown to have various biochemical and physiological effects. It can promote neuronal survival and plasticity, reduce inflammation, and enhance insulin sensitivity. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methylpropyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in lab experiments is its specificity for this compoundβ, which allows for the investigation of the downstream effects of this compoundβ inhibition. However, one limitation is its potential off-target effects, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the use of N-(2-methylpropyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in scientific research. One direction is the investigation of its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer. Additionally, the development of more potent and selective this compoundβ inhibitors may lead to the identification of new therapeutic targets and the development of more effective treatments. Finally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity for this compoundβ and downstream effects make it a useful tool for investigating the role of this compoundβ in cellular processes. However, further research is needed to fully understand its therapeutic potential and limitations.
Synthesis Methods
The synthesis of N-(2-methylpropyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves a multi-step process that includes the reaction of 2-methylpropylamine with 2,3-dihydroxybenzoic acid, followed by the reaction of the resulting product with phosgene and ammonia. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Scientific Research Applications
N-(2-methylpropyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-(2-methylpropyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)9-15-14(16)11-4-5-12-13(8-11)18-7-3-6-17-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFDODMNNAWTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

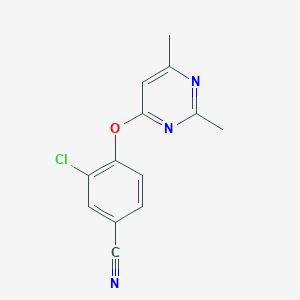

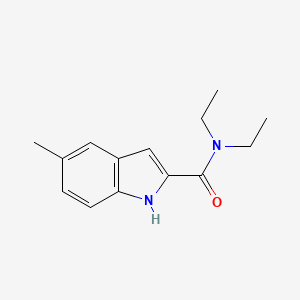
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
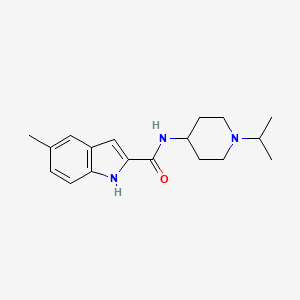
![N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B7472746.png)
![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)

